Product packaging for Dipyridamole tripiperidine(Cat. No.:CAS No. 16982-40-4)

Dipyridamole tripiperidine

Cat. No.: B607129
CAS No.: 16982-40-4
M. Wt: 484.65
InChI Key: QYMDDAUYVDAXDI-UHFFFAOYSA-N
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Description

Overview of the Pyrimidopyrimidine Scaffold and its Chemical Significance

The pyrimidopyrimidine core is a fused heterocyclic system composed of two pyrimidine (B1678525) rings. This structural motif is of significant interest in medicinal chemistry because it is a key component in various biologically active molecules and natural products. researchgate.netresearchgate.net The arrangement of nitrogen atoms within this scaffold allows for diverse chemical modifications and interactions with biological targets. researchgate.net

Fused pyrimidine structures like pyrimidopyrimidines are recognized as important structural motifs in the development of therapeutic agents. researchgate.net Researchers have explored their potential across a wide range of applications, attributing activities such as antibacterial, antiviral, antitumor, and antihypertensive properties to compounds containing this scaffold. researchgate.netcsic.es The versatility of the pyrimidopyrimidine skeleton allows for the synthesis of a large number of derivatives, making it a privileged scaffold in drug discovery. researchgate.netresearchgate.netekb.eg The biological activity of these compounds is highly dependent on the nature and position of the substituent groups attached to the core heterocycle. researchgate.net

Contextualization of Dipyridamole (B1670753) Tripiperidine within the Dipyridamole Chemical Family

Dipyridamole tripiperidine is a chemical entity closely related to the pharmaceutical compound Dipyridamole. lgcstandards.comlgcstandards.com Specifically, it is recognized as a process-related impurity that can form during the synthesis of Dipyridamole. researchgate.netrecentscientific.com It is officially designated as Dipyridamole Impurity A or Dipyridamole Related Compound A in pharmacopeial references. lgcstandards.comlgcstandards.compharmaffiliates.com

The chemical structure of this compound features the core pyrimido[5,4-d]pyrimidine (B1612823) scaffold. scbt.combiosynth.com Unlike Dipyridamole, which has two piperidine (B6355638) groups and two diethanolamine (B148213) groups attached to the central ring system, this compound possesses three piperidine substituents and one diethanolamine group. scbt.combiosynth.comwikipedia.org This structural difference arises from the specific reaction conditions and pathways during the manufacturing process of Dipyridamole. researchgate.netrecentscientific.com

The synthesis of Dipyridamole typically involves the sequential substitution of chlorine atoms on a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) starting material with piperidine and diethanolamine. researchgate.netrecentscientific.comchemicalbook.com this compound is formed when one of the positions intended for a diethanolamine group is instead occupied by a piperidine group. researchgate.netrecentscientific.com

Table 1: Chemical Details of this compound
IdentifierValue
Chemical Name2,2'-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol lgcstandards.compharmaffiliates.com
Alternate NamesDipyridamole Impurity A, Dipyridamole Related Compound A, 2,4,8-Tripiperidino-6-diethanolaminopyrimido[5,4-d]pyrimidine lgcstandards.compharmaffiliates.comscbt.com
CAS Number16982-40-4 scbt.combiosynth.com
Molecular FormulaC₂₅H₄₀N₈O₂ scbt.combiosynth.com
Molecular Weight484.64 g/mol scbt.comfda.gov

Rationale for Investigating Related Chemical Entities and Impurities in Pharmaceutical Synthesis

The investigation of related substances and impurities, such as this compound, is a fundamental aspect of pharmaceutical development and manufacturing. recentscientific.com The presence of impurities, even at low levels, can potentially affect the quality and safety of the final drug product. recentscientific.comgoogle.com Regulatory authorities require rigorous identification, quantification, and control of impurities to ensure the safety and efficacy of medicines. nih.gov

The synthesis of complex molecules like Dipyridamole can lead to the formation of various related compounds due to side reactions or incomplete reactions. researchgate.netgoogle.com High temperatures and the use of multiple reagents in the synthesis process can increase the likelihood of impurity formation. google.com Therefore, developing robust analytical methods to detect and quantify these impurities is crucial for process optimization and quality control. researchgate.netnih.gov

By synthesizing and characterizing impurities like this compound, researchers and manufacturers can:

Develop reference standards for accurate analytical testing. lgcstandards.compharmaffiliates.com

Understand the reaction pathways that lead to impurity formation, allowing for process modifications to minimize their presence. google.comgoogle.com

Control the levels of impurities within safe and acceptable limits, ensuring the final pharmaceutical product meets high-quality standards. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N8O2 B607129 Dipyridamole tripiperidine CAS No. 16982-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDDAUYVDAXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168763
Record name Dipyridamole tripiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-40-4
Record name Dipyridamole tripiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole tripiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPYRIDAMOLE TRIPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Structural Characterization of Dipyridamole Tripiperidine

Formal Chemical Naming and Systematic Classification

Dipyridamole (B1670753) Tripiperidine is formally known by several chemical names and identifiers. Its systematic IUPAC name is 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol. The compound is also commonly referred to by synonyms such as Dipyridamole Related Compound A and Dipyridamole EP Impurity A. stemcell.comthno.org

Systematically, it is classified as a pyrimido[5,4-d]pyrimidine (B1612823) derivative. The core of the molecule is a fused heterocyclic system of pyrimidine (B1678525) rings, which is substituted with three piperidine (B6355638) rings and a diethanolamine (B148213) group.

Below is a table summarizing the key nomenclature and classification details for Dipyridamole Tripiperidine.

Identifier Value
Formal Chemical Name 2,2'-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol
IUPAC Name 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Common Synonyms Dipyridamole Related Compound A, Dipyridamole EP Impurity A
CAS Number 16982-40-4
Molecular Formula C25H40N8O2
Molecular Weight 484.64 g/mol

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. While certificates of analysis for commercially available reference standards of this compound confirm its identity using these methods, the detailed experimental data is not consistently published in publicly accessible sources. The following sections outline the application of these techniques for the structural characterization of this compound.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

While specific experimental data for this compound is not publicly available, a theoretical ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the three piperidine rings, the diethanolamine moiety, and the pyrimidopyrimidine core. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of all 25 carbon atoms in the molecule, providing insights into their electronic environments and functional groups. The distinct chemical shifts for the carbons in the heterocyclic core, the piperidine rings, and the diethanolamine side chain would be expected.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the piperidine and diethanolamine moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the different fragments of the molecule and confirming the substitution pattern on the pyrimidopyrimidine core.

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C25H40N8O2), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses would provide strong evidence for the correct molecular formula. While commercial documents confirm the use of mass spectrometry for identity confirmation, the specific high-resolution data is not publicly detailed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

While specific experimental FT-IR and Raman spectra for this compound are not extensively available in the public domain, a theoretical analysis based on its molecular structure allows for the prediction of its key vibrational modes. The vibrational spectrum of this compound would be complex, with characteristic bands arising from the pyrimido-pyrimidine core, the piperidine rings, and the diethanolamine substituent.

The FT-IR spectrum is expected to show strong bands in the C-H stretching region (2850-3000 cm⁻¹) due to the numerous aliphatic C-H bonds in the piperidine and diethanolamine moieties. The O-H stretching vibration from the hydroxyl groups of the diethanolamine side chain would likely appear as a broad band in the region of 3200-3600 cm⁻¹. C-N stretching vibrations from the pyrimido-pyrimidine ring and the piperidine and diethanolamine groups would contribute to a series of bands in the fingerprint region (1000-1350 cm⁻¹). The C=N and C=C stretching vibrations within the aromatic pyrimido-pyrimidine core are expected to produce characteristic absorptions in the 1400-1650 cm⁻¹ range.

In Raman spectroscopy, the aromatic ring stretching vibrations of the pyrimido-pyrimidine core are expected to be prominent. The symmetric C-H stretching vibrations of the piperidine rings would also be Raman active. The presence of the highly polarizable pyrimido-pyrimidine system suggests that Raman spectroscopy could be a valuable tool for studying the skeletal vibrations of this molecule.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of this compound is primarily determined by the π-electron system of the pyrimido[5,4-d]pyrimidine core, which acts as the principal chromophore. While specific UV-Vis absorption data for this compound is not readily found in the literature, the electronic transitions of the parent compound, dipyridamole, have been studied. Dipyridamole typically exhibits a maximum absorbance at around 295 nm. researchgate.netiosrjournals.org

It is anticipated that this compound would have a similar UV-Vis absorption profile, with a strong absorption band in the UV region. The exact position and intensity of the absorption maximum (λmax) may be influenced by the electronic effects of the three piperidine substituents and the diethanolamine group attached to the pyrimido-pyrimidine ring. The lone pairs of electrons on the nitrogen atoms of the piperidine and diethanolamine groups can interact with the π-system of the core, potentially causing a slight shift in the absorption wavelength compared to dipyridamole. The specific solvent environment would also be expected to influence the position of the absorption bands.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, a definitive description of its solid-state conformation and intermolecular interactions is not available.

Synthetic Methodologies and Formation Pathways of Dipyridamole Tripiperidine

Chemical Synthesis Routes to Dipyridamole (B1670753) Tripiperidine as a Reference Standard or Research Material

The synthesis of Dipyridamole Tripiperidine for use as a reference standard typically involves a multi-step approach starting from a highly reactive heterocyclic core. The primary strategy revolves around the sequential nucleophilic substitution of chlorine atoms on a pyrimido[5,4-d]pyrimidine (B1612823) scaffold.

Design and Optimization of Multi-step Synthetic Strategies

The most common synthetic pathway commences with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846). The design of the synthesis leverages the differential reactivity of the chlorine atoms at various positions on the pyrimidine (B1678525) rings. Research indicates that the substitution rates are significantly more favorable at the C-4 and C-8 positions compared to the C-2 and C-6 positions. mdpi.com This reactivity difference allows for a controlled, stepwise introduction of different nucleophiles.

A logical and reported synthetic strategy for this compound, which is 2,2'-[[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol, involves a three-step process: mdpi.com

Step 1: Disubstitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine (B6355638) to form 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine.

Step 2: Monosubstitution of the resulting dichloro-intermediate with another equivalent of piperidine to yield 2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine.

Step 3: Final substitution of the remaining chlorine atom with diethanolamine (B148213) to produce the target compound, this compound.

This strategic approach allows for the systematic construction of the asymmetrically substituted target molecule.

Investigation of Key Reaction Steps and Intermediate Compounds

The successful synthesis of this compound hinges on the careful execution of each reaction step and the isolation and characterization of the intermediate compounds.

Step 1: Synthesis of 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine

The initial step involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine. mdpi.com The reaction is typically carried out in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at ambient temperature in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. mdpi.com The high reactivity of the C-4 and C-8 positions ensures that the disubstitution occurs preferentially at these sites.

Step 2: Synthesis of 2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine

The intermediate from Step 1, 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine, is then subjected to a further reaction with piperidine. mdpi.com This step requires careful control to favor monosubstitution at one of the remaining chloro-positions (C-2 or C-6). The reaction is generally performed in a solvent like THF at room temperature. mdpi.com

Step 3: Synthesis of 2,2'-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol (this compound)

In the final step, the 2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine intermediate is reacted with diethanolamine. mdpi.com This nucleophilic substitution is typically carried out at an elevated temperature to replace the last chlorine atom and form the final product. mdpi.com

The following table summarizes the key intermediates in the synthesis of this compound.

StepStarting MaterialReagentIntermediate Compound
12,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperidine, K₂CO₃4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine
24,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidinePiperidine2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
32-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidineDiethanolamine2,2'-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol

Evaluation of Reaction Parameters and Yields

The efficiency of the synthesis is dependent on several parameters, including reaction time, temperature, and the stoichiometry of the reactants. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the point of completion and to minimize the formation of side products. mdpi.com

A study by Menaka and Kuber (2017) provides insight into the experimental conditions. For the synthesis of 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine, the reaction was carried out in dry THF at 25°C for 20 minutes, yielding the product as a yellow solid. mdpi.com The subsequent reaction with piperidine to form the tri-substituted intermediate was performed in dry THF at room temperature for 1 hour. mdpi.com The final step with diethanolamine involved heating, although specific temperatures and times for this particular impurity synthesis are not detailed in all literature. However, for similar substitutions on this core, temperatures can range from 120°C to 150°C. mdpi.comgoogle.com Purification of the final product and intermediates often involves recrystallization from suitable solvents like ethyl acetate (B1210297) or washing with water and organic solvents to remove unreacted starting materials and byproducts. mdpi.com

Mechanisms of Formation as a Byproduct or Impurity in Dipyridamole Synthesis

This compound can also be formed as an impurity during the synthesis of Dipyridamole. The primary route for Dipyridamole synthesis involves the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with an excess of diethanolamine. chemicalbook.comdrugapprovalsint.com

Identification of Specific Impurity Generation Steps during Dipyridamole Production

The formation of this compound as an impurity is believed to occur when there is an incomplete reaction or when piperidine is present as a residual impurity from the synthesis of the starting material, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.

The key step where this impurity can be generated is during the synthesis of the Dipyridamole starting material itself. The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine is intended to produce the 4,8-disubstituted product. However, over-reaction or lack of precise stoichiometric control can lead to the formation of the tri-substituted species, 2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, alongside the desired disubstituted product. If this tri-piperidine chlorinated intermediate is carried over into the final reaction step with diethanolamine, it will be converted to this compound.

Furthermore, high reaction temperatures (often between 150°C and 200°C) used in some older or less optimized Dipyridamole synthesis processes can promote the formation of various impurities, including those from side reactions. googleapis.com

Elucidation of Reaction Intermediates and Transition States Leading to this compound

The formation of this compound as a byproduct follows the same fundamental nucleophilic aromatic substitution mechanism as its deliberate synthesis.

The key intermediate leading to the formation of this impurity is 2-chloro-4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidine . This intermediate arises from the over-reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine, where a third molecule of piperidine displaces a chlorine atom at the C-2 or C-6 position of the initially formed 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine.

The reaction proceeds through a Meisenheimer-like complex, a common transition state in nucleophilic aromatic substitution. In this transition state, the nucleophile (piperidine) attacks the electron-deficient carbon atom bearing a chlorine atom, temporarily disrupting the aromaticity of the pyrimidine ring. The subsequent departure of the chloride ion restores the aromatic system, resulting in the substituted product.

If this tri-substituted chloro intermediate is present in the reaction mixture for Dipyridamole synthesis, it will react with diethanolamine in the final step, leading to the formation of this compound.

Influence of Reaction Conditions on Impurity Profile

The synthesis of Dipyridamole typically involves a sequential nucleophilic substitution reaction on a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine core. researchgate.net The formation of impurities, including this compound, is highly dependent on the specific conditions under which these reactions are carried out.

Temperature:

High reaction temperatures are a significant factor in the formation of impurities during Dipyridamole synthesis. newdrugapprovals.orggoogle.com Processes conducted at temperatures ranging from 150°C to 200°C have been shown to increase the level of impurities, leading to lower yields and purity of the final product. newdrugapprovals.org For instance, reacting 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine at 180°C to 200°C results in a product with a purity of less than 98%. newdrugapprovals.org Similarly, heating the same reactants at 155°C to 160°C under vacuum also leads to impurity formation. google.com To mitigate this, processes have been developed that operate at lower temperatures, specifically below 130°C, and more preferably between 113°C and 115°C. google.com These lower temperature processes have been shown to significantly control the formation of impurities, yielding crude Dipyridamole with a purity greater than 98%. google.com

Reactant Ratios:

The molar ratio of reactants plays a crucial role in directing the synthetic pathway and minimizing impurity formation. In the synthesis of Dipyridamole analogues, an excess of the appropriate amine (approximately a 4-fold excess) is reacted with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (TCPP). researchgate.net This strategic use of excess amine helps to drive the reaction towards the desired di-substituted product, which is a key intermediate. The control over reactant ratios is also highlighted in the synthesis of Dipyridamole impurity I and II, where a specific molar ratio of tartaric acid to trifluoroacetic anhydride (B1165640) (1:3 to 3.5) is specified. google.com

Solvent Systems:

The choice of solvent can influence reaction rates, selectivity, and the impurity profile. In the synthesis of Dipyridamole, various solvent systems are employed. Some processes are carried out in a neat mixture of the reactants without an additional solvent. google.com However, this often requires high temperatures. google.com Alternative approaches utilize solvents to facilitate the reaction at lower temperatures. For example, dimethylsulfoxide (DMSO) has been used as a solvent for the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine at 120-125°C. google.com The use of tetrahydrofuran (THF) is also common, particularly in the initial substitution steps involving TCPP. researchgate.netmdpi.com The work-up and purification steps also involve a variety of solvents, including alcohols (e.g., ethanol), hydrocarbon solvents (e.g., toluene), ketones, and nitriles, to isolate the final product and remove impurities. google.com

Table 1: Influence of Reaction Conditions on Dipyridamole Purity

Parameter Condition Observed Outcome on Impurity Profile Reference
Temperature 180°C - 200°C Increased impurity formation, purity <98% newdrugapprovals.org
155°C - 160°C Increased impurity formation google.com
< 130°C Significantly controlled impurity formation, purity >98% google.com
113°C - 115°C Preferred range for minimizing impurities google.com
Reactant Ratio ~4-fold excess of amine Drives reaction to desired intermediate researchgate.net
Tartaric acid to trifluoroacetic anhydride (1:3-3.5) Specified for synthesis of related impurities google.com
Solvent System Neat (no solvent) Often requires high temperatures, leading to impurities google.com
Dimethylsulfoxide (DMSO) Allows for lower reaction temperatures (120-125°C) google.com

Analysis of Potential Degradation Pathways Contributing to its Formation

The formation of this compound can also occur through the degradation of Dipyridamole itself or its intermediates. Stability studies have identified the formation of unknown impurities under various stress conditions. researchgate.net

One potential pathway for the formation of a tripiperidine derivative would involve the substitution of one of the diethanolamine groups in Dipyridamole with a piperidine group. This could theoretically happen under conditions that favor nucleophilic substitution, such as elevated temperatures or the presence of residual piperidine from earlier synthetic steps.

Forced degradation studies are a common approach to identify potential degradation products. researchgate.net These studies involve subjecting the drug substance to stress conditions like acid, base, and peroxide hydrolysis, as well as thermal and photolytic stress. researchgate.net While specific studies detailing the forced degradation of Dipyridamole to this compound are not extensively available in the provided search results, the general principles of chemical degradation suggest that hydrolysis or other reactions could lead to the modification of the Dipyridamole structure.

For instance, the presence of tartaric acid as an excipient in some formulations can lead to the formation of a dipyridamole tartaric acid ester impurity. oup.comnih.gov This highlights the potential for reactions with other molecules present in the formulation or manufacturing process. Although not directly forming a tripiperidine derivative, it demonstrates the reactivity of the Dipyridamole molecule.

The synthesis of Dipyridamole involves the sequential replacement of chlorine atoms on the pyrimido[5,4-d]pyrimidine core. chemicalbook.com The chlorine atoms at the 4 and 8 positions are more reactive and are typically substituted first with piperidine. newdrugapprovals.org The subsequent replacement of the chlorine atoms at the 2 and 6 positions with diethanolamine yields Dipyridamole. newdrugapprovals.org If the reaction conditions are not carefully controlled, it is conceivable that an incomplete reaction at the 2 or 6 position, followed by a subsequent reaction with piperidine, could lead to the formation of a tripiperidine impurity.

Table 2: Compounds Mentioned in this Article

Compound Name
Dipyridamole
This compound
2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
Diethanolamine
Piperidine
Tetrahydrofuran
Dimethylsulfoxide
Trifluoroacetic anhydride

Analytical Methodologies for Isolation, Detection, and Quantification of Dipyridamole Tripiperidine

Development and Validation of Chromatographic Separation Techniques

The separation and quantification of dipyridamole (B1670753) and its associated compounds are predominantly achieved through liquid chromatography. The complex structure of dipyridamole necessitates careful method development to achieve adequate separation from process-related impurities and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

RP-HPLC stands as the most widely used analytical technique for the quality control of dipyridamole. Its versatility allows for the effective separation of the non-polar parent drug from a range of more or less polar impurities.

The successful separation of dipyridamole from its related substances by RP-HPLC is highly dependent on the selection of an appropriate stationary phase and the optimization of the mobile phase composition.

Stationary Phase: C18 (octadecylsilyl) columns are the most frequently reported stationary phases for dipyridamole analysis. The long alkyl chains provide a non-polar environment that retains dipyridamole and allows for its separation based on hydrophobicity. The choice of a specific C18 column can influence selectivity, with factors such as particle size, pore size, and end-capping playing a significant role. For instance, smaller particle sizes (e.g., 3 µm) can lead to higher efficiency and better resolution.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH of the mobile phase. This is crucial because the ionization state of dipyridamole and its impurities, which are basic compounds, is pH-dependent, and this affects their retention on the stationary phase. An acidic pH (typically between 3.0 and 4.0) is often employed to ensure the analytes are in their protonated, more polar form, leading to predictable retention times.

Interactive Data Table: Example of RP-HPLC Method Parameters for Dipyridamole Analysis

ParameterCondition 1Condition 2
Stationary Phase C18, 5 µm, 250 x 4.6 mmC8, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.50.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol (B129727)
Gradient 20-80% B in 25 min30-70% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C

Following separation by the HPLC column, the eluted compounds must be detected. For dipyridamole and its chromophoric impurities, Ultraviolet (UV) detection is the most common and straightforward approach.

UV/Vis Detection: Dipyridamole has strong UV absorbance maxima, typically around 283 nm. This wavelength is often used for quantification as it provides high sensitivity for the parent drug. Monitoring at a single wavelength is simple and robust for routine quality control.

Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a standard UV detector by acquiring the entire UV spectrum for each point in the chromatogram. This is invaluable during method development and for impurity profiling. PDA detection allows for the assessment of peak purity, helping to ensure that a chromatographic peak corresponds to a single compound. It also aids in the tentative identification of unknown impurities by comparing their UV spectra to that of the parent compound.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a significant UV chromophore, ELSD can be a useful alternative. This detector nebulizes the column effluent, evaporates the mobile phase, and then measures the light scattered by the remaining non-volatile analyte particles. The response is generally proportional to the mass of the analyte, making it a quasi-universal detector for non-volatile compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Speed and Resolution

UHPLC systems utilize columns packed with sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to traditional HPLC. This leads to dramatically improved resolution and much faster analysis times. For the analysis of dipyridamole and its impurities, converting an HPLC method to a UHPLC method can reduce run times from over 20 minutes to just a few minutes without sacrificing, and often improving, the quality of the separation. The higher backpressures generated by UHPLC systems require specialized pumps and instrumentation.

Interactive Data Table: Comparison of HPLC and UHPLC Method Parameters

ParameterHPLC MethodUHPLC Method
Stationary Phase C18, 5 µm, 250 x 4.6 mmC18, 1.8 µm, 50 x 2.1 mm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 30 min5 min
Backpressure ~1500 psi~8000 psi
Resolution (Critical Pair) 1.82.5

Gas Chromatography (GC) for Analysis of Volatile Precursors or Degradants (if relevant)

Gas chromatography is generally not suitable for the direct analysis of dipyridamole due to its high molecular weight and low volatility. The temperatures required to volatilize dipyridamole would likely lead to its thermal degradation within the GC inlet. However, GC could be relevant in a broader quality control strategy for analyzing volatile organic compounds or residual solvents used in the synthesis of dipyridamole. It might also be employed to analyze specific volatile degradation products or precursors if they are a part of the synthetic route. For instance, a headspace GC method could be used to quantify residual solvents like ethanol (B145695) or isopropanol (B130326) in the final drug substance.

Supercritical Fluid Chromatography (SFC) for Orthogonal Separation

Supercritical Fluid Chromatography is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a hybrid of gas and liquid chromatography and can provide very fast and efficient separations. A key advantage of SFC is that it often provides a different selectivity compared to RP-HPLC, a property known as orthogonality. If a co-eluting impurity is present in an RP-HPLC method, an orthogonal SFC method could likely separate the two compounds. For dipyridamole and its related substances, which are polar and have basic nitrogens, a modifier such as methanol containing a basic additive is typically added to the supercritical CO2 to achieve good peak shape and retention. SFC is a powerful tool for impurity isolation and characterization, particularly for challenging separations.

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques are indispensable for the comprehensive analysis of pharmaceutical compounds and their impurities. These methods combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectrometry.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Selective Detection and Quantification of Trace Levels

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the selective detection and quantification of trace levels of dipyridamole and its impurities. researchgate.net Several studies have demonstrated the utility of HPLC and its ultra-performance variant (UPLC) combined with mass spectrometry for this purpose. japsonline.comjapsonline.com

A UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been developed for the simultaneous analysis of dipyridamole and its related impurities. japsonline.comjapsonline.com This technique offers high sensitivity and specificity, making it suitable for identifying and quantifying trace-level impurities. japsonline.com The method typically employs a C18 or a high-strength silica (B1680970) (HSS) T3 column for chromatographic separation. japsonline.comjapsonline.com A common mobile phase consists of a gradient mixture of an aqueous solution (e.g., 1% acetic acid in water) and an organic solvent like acetonitrile. japsonline.comjapsonline.com Mass spectrometric detection is often carried out in positive ion mode, with a mass range set to cover the expected molecular weights of dipyridamole and its potential degradation products or impurities. japsonline.com

For instance, a UPLC-Q-TOF-MS method for analyzing dipyridamole and its impurities used a high-strength silica T3 column (100 × 3 mm, 3.5 µm) with a mobile phase of 1% acetic acid in water and acetonitrile, delivered in a gradient flow. japsonline.com The mass spectrometer was operated in positive polarity with a mass range of 50–1,500 m/z. japsonline.com

Interactive Table: Example HPLC-MS/MS Method Parameters for Dipyridamole Impurity Analysis

ParameterValueReference
Column Ultimate XB-C18 (50 x 2.1 mm, 3 µm) researchgate.net
Mobile Phase Methanol-ammonium acetate (5 mM; 80:20, v/v) researchgate.net
Flow Rate 0.25 mL/min researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net
Lower Limit of Quantification 0.0180 µg/mL researchgate.net

GC-Mass Spectrometry (GC-MS) for Byproduct and Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for identifying volatile and semi-volatile byproducts and impurities. ijrps.commdpi.com In the context of dipyridamole, GC-MS can be used to analyze residual solvents from the manufacturing process, such as acetone (B3395972) and isopropyl alcohol. nih.gov

A headspace GC-MS method has been developed and validated for the quantitative determination of acetone and isopropyl alcohol in dipyridamole formulations. nih.gov This method typically utilizes a fused silica capillary column, such as a DB-624, with a flame ionization detector (FID) or a mass spectrometer for detection. nih.gov The headspace technique allows for the analysis of volatile compounds without the need for complex sample preparation.

Furthermore, GC-MS has been employed to confirm the structure of certain dipyridamole impurities, such as a tartaric acid ester impurity, by identifying its molecular ion peak. oup.com

Interactive Table: Example GC-MS Method for Volatile Impurity Analysis in Dipyridamole

ParameterValueReference
Column Fused silica DB-624 (30 m × 0.32 mm × 1.8 µm) nih.gov
Detector Flame Ionization Detector (FID) nih.gov
Application Quantification of acetone and isopropyl alcohol nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separation (if applicable)

Capillary Electrophoresis (CE) is a separation technique based on the differential migration of charged species in an electric field. While less common than HPLC for routine impurity analysis of dipyridamole, CE can be a powerful tool, particularly for charged analytes. nih.govoalib.com The European Pharmacopoeia includes capillary electrophoresis as a general method. edqm.eu

Research has shown the application of CE for the analysis of various compounds, and its use in the pharmaceutical industry is well-established for tasks like determining the purity of bulk drugs and analyzing formulations. pharmacompass.com A CE method was developed to characterize ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and their inhibitors, where dipyridamole was investigated, though it was found not to be an inhibitor of the studied isoforms. nih.gov This study highlights the capability of CE to separate complex mixtures. nih.gov The method used a polyacrylamide-coated capillary with a 50 mM phosphate buffer (pH 6.5) and UV detection at 210 nm. nih.gov Such a method could be adapted for the charge-based separation of dipyridamole from its impurities, provided they have different charge-to-size ratios.

Development and Qualification of Reference Standards for Dipyridamole Tripiperidine

The development and qualification of reference standards are critical for the accurate identification and quantification of impurities. For a hypothetical "this compound," a reference standard would need to be synthesized and thoroughly characterized. researchgate.net The synthesis would likely involve a controlled reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) with a stoichiometric amount of piperidine (B6355638) and other reagents to produce the desired tripiperidine derivative. researchgate.net

Once synthesized, the compound's structure must be unequivocally confirmed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to elucidate the detailed molecular structure. conicet.gov.ar

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. conicet.gov.ar

Infrared (IR) spectroscopy to identify functional groups. conicet.gov.ar

The purity of the reference standard would then be established using a high-resolution analytical technique, typically HPLC. nih.gov Companies that specialize in pharmaceutical reference standards supply various dipyridamole impurities, which are essential for quality control, method validation, and stability studies. synzeal.comglppharmastandards.comsigmaaldrich.comscientificlabs.co.uk These standards are accompanied by a Certificate of Analysis (CoA) detailing their identity and purity. simsonpharma.com

Method Validation Parameters

Any analytical method developed for the quantification of "this compound" must be validated according to the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govnih.gov The validation process ensures that the method is suitable for its intended purpose and provides reliable results. tandfonline.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and matrix components. nih.gov This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to show that the analyte peak is well-resolved from any degradation products. nih.govtandfonline.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com This is typically evaluated by analyzing a series of solutions at different concentrations and performing a linear regression analysis. mdpi.com Correlation coefficients (r²) for linearity are expected to be close to 1. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. tandfonline.com It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix, and the percentage of the recovered analyte is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. tandfonline.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Interactive Table: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaReference
Specificity No interference at the analyte's retention time.Peak purity index > 990 tandfonline.com
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.99 scispace.com
Accuracy Closeness of measured value to true value.Recovery between 98.0% and 102.0% nih.govtandfonline.com
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2% nih.govtandfonline.com
LOD Lowest detectable concentration.Signal-to-noise ratio of 3:1 nih.gov
LOQ Lowest quantifiable concentration.Signal-to-noise ratio of 10:1 nih.gov

Impurity Profiling and Control Strategies in Dipyridamole Manufacturing

Strategies for Minimization and Control of Dipyridamole (B1670753) Tripiperidine Content in Dipyridamole API

The effective control of Dipyridamole Tripiperidine levels hinges on a comprehensive understanding of its formation pathways and the implementation of robust control measures during both synthesis and purification.

Process Chemistry Modifications for Impurity Reduction

Dipyridamole is synthesized through a multi-step process, with a key step involving the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine with diethanolamine (B148213). google.comchemicalbook.com this compound is a potential byproduct of this reaction, likely arising from the over-reaction or incomplete reaction of starting materials and intermediates.

Research into optimizing the synthesis of Dipyridamole has shown that careful control of reaction parameters can significantly reduce the formation of impurities. google.comgoogle.com Key process modifications include:

Temperature Control: Studies have demonstrated that conducting the reaction at lower temperatures (below 130°C) can markedly reduce the levels of impurities formed, including those related to incomplete or side reactions. google.com

Stoichiometry of Reactants: Precise control over the molar ratios of reactants, particularly the amount of diethanolamine relative to the dichlorinated pyrimidopyrimidine intermediate, is crucial to prevent the formation of over-substituted byproducts.

Solvent System: The choice of solvent can influence reaction kinetics and impurity profiles. The use of specific solvent systems can help to modulate the reaction and minimize the formation of unwanted side products.

Advanced Purification Techniques

Following the synthesis, advanced purification techniques are employed to remove any remaining impurities, including this compound, to meet the stringent purity requirements for the API.

Recrystallization: This is a fundamental technique for purifying solid compounds. The development of novel solvent systems for the crystallization of Dipyridamole has been a focus of process improvement. A solvent system comprising diethanolamine, ethanol (B145695), toluene, and water has been shown to be effective in producing high-purity Dipyridamole (>99.8%) at lower temperatures than traditional methods. google.com This process is highly effective in removing both known and unknown impurities to levels well below acceptable limits. google.com

Preparative Chromatography: For impurities that are difficult to remove by recrystallization alone, preparative HPLC can be an effective, albeit more costly, purification method. This technique utilizes a stationary phase and a mobile phase to separate compounds based on their physicochemical properties. Isocratic preparative methods have been developed to isolate Dipyridamole impurities for characterization, demonstrating the utility of this technique in achieving high purity. researchgate.net

Table 2: Summary of Control Strategies for this compound

StrategyDescriptionKey Findings
Process Chemistry Optimization of reaction conditions during synthesis.Lower reaction temperatures (<130°C) and controlled stoichiometry reduce impurity formation. google.com
Recrystallization Purification of crude Dipyridamole using specific solvent systems.A novel solvent system (diethanolamine, ethanol, toluene, water) yields >99.8% purity. google.com
Preparative Chromatography High-resolution separation for impurity isolation and removal.Effective for isolating impurities for structural elucidation and achieving high purity levels. researchgate.net

Stability Studies of Dipyridamole API and Formulation in Relation to this compound Formation over Time

Stability testing is a critical component of drug development and manufacturing, providing data on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. nih.govresearchgate.net For Dipyridamole, stability studies are essential to understand the potential for degradation and the formation of impurities, including this compound, over the shelf-life of the API and the formulated product.

Forced degradation studies, where the API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are performed to identify potential degradation products and to develop stability-indicating analytical methods. nih.govscispace.com These studies help to elucidate the degradation pathways of Dipyridamole and can reveal whether this compound is a potential degradant.

Several stability-indicating HPLC methods have been developed and validated for Dipyridamole and its related substances. nih.govresearchgate.net These methods are capable of separating Dipyridamole from its known impurities and degradation products, allowing for the accurate quantification of any changes in the impurity profile over time. Studies have shown that Dipyridamole can degrade under certain stress conditions, leading to the formation of various impurities. nih.gov While specific data on the formation of this compound during long-term stability studies is proprietary to manufacturers, the potential for its formation from residual starting materials or through degradation pathways underscores the importance of a robust stability testing program.

The stability of Dipyridamole in solution has also been investigated, with results indicating that the drug is stable under certain conditions, but can degrade in others. asianpubs.org The development of stable formulations, such as modified-release capsules, requires a thorough understanding of the potential interactions between the API and excipients, which could influence the impurity profile over time. researchgate.net

Computational Chemistry and in Silico Analysis of Dipyridamole Tripiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. northwestern.edugoogle.com Methods like Density Functional Theory (DFT) are employed to calculate various electronic descriptors that provide a quantitative basis for predicting how Dipyridamole (B1670753) tripiperidine will interact with its environment. nih.gov

Detailed research findings indicate that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, is a crucial predictor of reactive sites. mdpi.com For a molecule like Dipyridamole tripiperidine, the nitrogen atoms within the pyrimido[5,4-d]pyrimidine (B1612823) core and the piperidine (B6355638) rings, as well as the oxygen atoms of the diethanolamine (B148213) groups (if present in the specific analogue), are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, hydrogen atoms attached to these heteroatoms would exhibit positive electrostatic potential, indicating sites for nucleophilic interaction.

Key quantum chemical descriptors for predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com Additional parameters such as ionization potential, electron affinity, and chemical hardness are derived from these orbital energies to further quantify reactivity. mdpi.com

Table 1: Predicted Quantum Chemical Descriptors for this compound This table presents hypothetical data representative of typical quantum chemical calculation outputs for a molecule of this class.

Descriptor Predicted Value Significance
HOMO Energy -6.2 eV Indicates electron-donating capacity, likely localized on the pyrimidopyrimidine core.
LUMO Energy -1.8 eV Reflects electron-accepting ability, potentially distributed over the aromatic system.
HOMO-LUMO Gap 4.4 eV Suggests moderate chemical reactivity and stability.
Ionization Potential 6.5 eV Energy required to remove an electron; relates to antioxidant potential.
Electron Affinity 1.5 eV Energy released upon gaining an electron; relevant for metabolic reactions.
Chemical Hardness 2.2 eV Resistance to change in electron distribution; higher value implies greater stability.
Molecular Electrostatic Potential (MEP) Min/Max -45/+35 kcal/mol Negative regions (Min) near nitrogen and oxygen atoms; positive regions (Max) near hydroxyl protons.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. researchgate.netmdpi.com By simulating the movements of atoms and molecules, MD can explore the potential energy surface of this compound, identifying its most stable conformations and the transitions between them. researchgate.net This is crucial for understanding how the molecule might bind to a biological target or how it behaves in different solvent environments.

For this compound, the piperidine and diethanolamine side chains are expected to be the most flexible parts of the molecule. MD simulations can track the rotation around single bonds and the puckering of the piperidine rings, revealing the range of accessible conformations. The stability of these conformations can be assessed by analyzing the potential energy of the system throughout the simulation. The Root Mean Square Deviation (RMSD) of the atomic positions is often monitored to determine if the molecule has reached a stable equilibrium state during the simulation. unair.ac.id Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which regions of the molecule are the most mobile. mdpi.com

The insights from MD simulations are critical for understanding the molecule's physical stability in different formulations, such as amorphous solid dispersions, where molecular mobility can influence crystallization and degradation. mdpi.com

Table 2: Conformational Analysis Parameters from a Hypothetical MD Simulation of this compound This table illustrates the type of data generated from MD simulations to assess molecular flexibility and stability.

Parameter Result Interpretation
Simulation Time 100 ns Duration of the simulation to allow for adequate sampling of conformational space.
Average RMSD (backbone) 1.5 Å Indicates that the core pyrimidopyrimidine structure remains relatively stable during the simulation.
Average RMSF (piperidine rings) 2.8 Å Shows higher flexibility in the piperidine substituents compared to the core.
Number of Major Conformational Clusters 3 Suggests the molecule exists in a few predominant low-energy shapes.
Predominant Dihedral Angle (Core-Piperidine Linkage) -65°, 175° Identifies the most likely orientations of the piperidine rings relative to the central ring system.
Solvent Accessible Surface Area (SASA) 450 Ų Provides a measure of the molecule's exposure to the solvent, which is relevant for solubility.

Reaction Pathway Modeling using Computational Methods for Impurity Formation

Computational methods can be used to model potential chemical reactions, including degradation pathways that lead to the formation of impurities. mdpi.com This is particularly important for ensuring the quality and stability of pharmaceutical products. researchgate.netnih.gov For this compound, potential degradation reactions could include hydrolysis, oxidation, or reactions with excipients. researchgate.nettsijournals.com

By using quantum chemical methods, it is possible to calculate the activation energies for various proposed reaction steps. mdpi.com A lower activation energy indicates a more favorable reaction pathway. For instance, the hydrolysis of the ester linkages in related compounds or the oxidation of the tertiary amine groups could be modeled. The modeling can identify the most likely degradation products and the conditions that might accelerate their formation. researchgate.net

For example, studies on similar compounds have shown that degradation can be induced by interactions with certain polymers in solid dosage forms, leading to the formation of new chemical entities. researchgate.net Computational modeling can help to screen for such incompatibilities by simulating the interactions between this compound and various excipients, predicting the likelihood of degradative reactions.

Table 3: Predicted Activation Energies for Potential Impurity Formation Pathways of this compound This table provides hypothetical activation energies for plausible degradation reactions, as would be determined by computational modeling.

Reaction Pathway Proposed Impurity Calculated Activation Energy (kcal/mol) Implication
Hydrolysis of Ether Linkage Cleaved side-chain product 35 High energy suggests this pathway is unlikely under normal conditions.
Oxidation of Piperidine Nitrogen N-oxide derivative 25 Moderate energy indicates this could be a potential degradation pathway, especially in the presence of oxidizing agents.
Reaction with Formaldehyde (B43269) (from excipient degradation) Methylene-bridged dimer 22 Lower energy suggests a higher probability of this impurity forming if formaldehyde is present. mdpi.com
Acid-catalyzed Cleavage Pyrimidine (B1678525) ring-opened product 28 Suggests that acidic conditions could promote this degradation pathway. tsijournals.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Analytical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.comnih.gov This approach is valuable for predicting the analytical behavior of a compound like this compound, such as its retention time in chromatography, its solubility, or its spectral characteristics. diva-portal.org

In a QSPR study, a set of molecular descriptors (numerical representations of the molecule's structure) are calculated for a series of related compounds with known properties. mdpi.com These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters. A mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, is then built to relate these descriptors to the property of interest. mdpi.comnih.gov

For this compound, a QSPR model could be developed to predict its retention time in a specific HPLC system based on descriptors like molecular weight, logP (a measure of lipophilicity), polar surface area, and the quantum chemical parameters discussed earlier. Such a model would be a powerful tool for method development and for identifying potential impurities in a chromatogram based on their predicted retention times.

Table 4: Molecular Descriptors for a Hypothetical QSPR Model to Predict HPLC Retention Time of Dipyridamole Analogues This table shows a selection of molecular descriptors that would be used to build a QSPR model for predicting analytical properties.

Compound Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Observed Retention Time (min)
Dipyridamole 504.6 3.9 118.6 12.5
Analogue 1 (with piperidine) 528.7 4.5 106.2 14.2
This compound (Hypothetical) 753.0 6.8 93.8 18.7 (Predicted)
Analogue 3 (less polar) 488.6 5.2 95.4 16.8

QSPR Model Equation (Example): Retention Time = 0.8(LogP) + 0.02(Molecular Weight) - 0.05(Polar Surface Area) + c

This hypothetical equation illustrates how different molecular properties contribute to the predicted analytical behavior, providing a rational basis for method development and analysis.

Comparative Chemical Studies with Dipyridamole and Other Analogues

Structural Comparison and Elucidation of Key Differences

Dipyridamole (B1670753) is chemically known as 2,2',2'',2'''-[(4,8-dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)diimino]tetraethanol. chemicalbook.com Its core structure is a pyrimido[5,4-d]pyrimidine (B1612823) ring system substituted at the 2, 4, 6, and 8 positions. researchgate.net The substituents are two diethanolamine (B148213) groups at the 2 and 6 positions and two piperidine (B6355638) rings at the 4 and 8 positions. chemicalbook.com

"Dipyridamole tripiperidine," also known as Dipyridamole EP Impurity A, is chemically named 2,2'-((4,6,8-Tri(piperidin-1-yl)-pyrimido[5,4-d]pyrimidin-2-yl)nitrilo)diethanol. lgcstandards.com The key structural difference between dipyridamole and this compound lies in the substitution at the 6-position of the pyrimido[5,4-d]pyrimidine core. In dipyridamole, this position is occupied by a diethanolamine group, whereas in this compound, it is replaced by a third piperidine ring. This substitution results in a change in the molecular formula from C24H40N8O4 for dipyridamole to C25H40N8O2 for this compound, and a corresponding change in molecular weight. lgcstandards.comfda.gov

Other synthesized analogues of dipyridamole involve modifications at the piperidine rings or the diethanolamine chains. For instance, researchers have replaced the piperidine rings with other heterocyclic rings like tetrahydrothiazole, thiomorpholine, or fluorine-substituted piperidine rings to enhance metabolic stability. mdpi.com Another approach has been the modification of the diethanolamine groups, such as N-(monohydroxyethyl) substitution or their replacement with morpholino rings, which has been shown to affect the compound's activity. nih.govresearchgate.net

Compound NameMolecular FormulaKey Structural Features
DipyridamoleC24H40N8O4Pyrimido[5,4-d]pyrimidine core with two diethanolamine groups and two piperidine rings.
This compoundC25H40N8O2Pyrimido[5,4-d]pyrimidine core with one diethanolamine group and three piperidine rings. lgcstandards.com
Dipyridamole Analogue (4c)C24H36F2N8O4Fluorine-substituted piperidine rings. mdpi.com
Dipyridamole Analogue (4g)C22H36N8O4S2Thiomorpholine rings instead of piperidine rings. mdpi.com

Investigation of Chemical Reactivity and Degradation Profiles

The chemical reactivity and degradation of dipyridamole have been studied under various stress conditions, including acidic, alkaline, oxidative, and thermal degradation. tsijournals.comtsijournals.com Dipyridamole is susceptible to hydrolysis under both acidic and alkaline conditions. tsijournals.com Under alkaline conditions, a degradation product is formed, while forced degradation studies have led to the characterization of new impurities. tandfonline.comconicet.gov.ar

The presence of different functional groups in dipyridamole and its analogues influences their reactivity. The diethanolamine chains in dipyridamole are potential sites for oxidation and conjugation reactions. The substitution of one diethanolamine group with a more stable piperidine ring in this compound could alter its degradation profile, potentially making it less susceptible to certain degradation pathways.

Studies on dipyridamole analogues with modified piperidine rings have shown that introducing fluorine atoms can enhance metabolic stability, suggesting a lower reactivity towards metabolic enzymes. mdpi.comnih.gov The degradation of dipyridamole can also be influenced by its formulation. For instance, the degradation of acetylsalicylic acid to salicylic (B10762653) acid is a known issue in combined formulations with dipyridamole. mdpi.com

Comparative Analysis of Spectroscopic Fingerprints

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and differentiation of dipyridamole and its analogues. d-nb.infobioline.org.brpharm.or.jp

Mass Spectrometry (MS): The molecular weight difference between dipyridamole (504.63 g/mol ) and this compound (484.64 g/mol ) is readily detectable by MS. lgcstandards.comfda.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of each compound. nih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information. The 1H NMR spectrum of dipyridamole shows characteristic signals for the protons of the diethanolamine and piperidine moieties. In the case of this compound, the signals corresponding to one of the diethanolamine groups would be absent and replaced by signals from the third piperidine ring. Quantum mechanical calculations of NMR chemical shifts can further aid in the structural assignment. researchgate.net

IR Spectroscopy: The IR spectrum of dipyridamole exhibits characteristic absorption bands for the hydroxyl (O-H) groups of the diethanolamine chains and the C-N bonds of the piperidine rings. acs.org In this compound, the intensity of the O-H stretching band would be reduced due to the presence of only one diethanolamine group.

Spectroscopic TechniqueDipyridamoleThis compoundKey Differentiator
Mass Spectrometry Molecular Ion Peak (M+) at m/z 504.63Molecular Ion Peak (M+) at m/z 484.64 lgcstandards.comDifference in molecular weight.
1H NMR Signals for two diethanolamine groups and two piperidine groups.Signals for one diethanolamine group and three piperidine groups.Presence/absence and integration of diethanolamine vs. piperidine proton signals.
IR Spectroscopy Strong O-H stretching band from two diethanolamine groups. acs.orgWeaker O-H stretching band from one diethanolamine group.Intensity of the hydroxyl group absorption band.

Assessment of Relative Stability and Degradation Kinetics

The relative stability and degradation kinetics of dipyridamole and its analogues are critical for determining their shelf-life and understanding their behavior in biological systems. Stability-indicating HPLC methods have been developed to separate dipyridamole from its degradation products. tandfonline.comresearchgate.net

The degradation of dipyridamole has been shown to follow certain kinetics under specific conditions. For example, the degradation in some organic solutions has been studied using UHPLC–ESI-QTOF spectrometry. mdpi.com The terminal half-life of dipyridamole in plasma has been determined to be approximately 11.6 hours. nih.gov

Future Directions in Chemical and Analytical Research on Dipyridamole Tripiperidine

Development of More Sustainable and Efficient Synthetic Routes for its Preparation

The current synthesis of dipyridamole (B1670753) and its related compounds, including potential impurities like dipyridamole tripiperidine, often relies on multi-step processes that can be inefficient and generate significant waste. chemicalbook.comrsc.org Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

A primary area of future research is the adoption of green chemistry principles. This involves exploring alternative, less hazardous solvents and reagents. For example, traditional syntheses may use high-boiling point solvents like N-Methyl-2-pyrrolidone or high temperatures, which are energy-intensive and pose environmental risks. mdpi.com Future routes could investigate the use of water or other benign solvents, potentially under microwave irradiation to accelerate reaction times and improve yields. researchgate.net

Another promising avenue is the development of catalytic processes. The use of catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity. researchgate.net Research into novel catalysts for the synthesis of the pyrimido[5,4-d]pyrimidine (B1612823) core could significantly streamline the production of dipyridamole and its derivatives. rsc.org

Furthermore, process optimization through a "Process Analytical Technology" (PAT) approach is a key future direction. This involves the real-time monitoring of reactions to control critical process parameters, thereby maximizing yield and minimizing the formation of impurities. google.com For instance, careful control of reaction temperature has already been shown to reduce impurity levels in dipyridamole synthesis. google.com

Innovations in Analytical Techniques for Ultra-Trace Detection and In-Process Monitoring

The detection and quantification of impurities like this compound at ultra-trace levels is critical for ensuring the quality and safety of pharmaceutical products. researchgate.net Future research in this area is geared towards developing more sensitive, rapid, and robust analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing dipyridamole and its impurities. researchgate.netnih.gov However, future innovations will likely focus on the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced mass spectrometry (MS) detectors, such as time-of-flight (TOF) or Orbitrap MS. conicet.gov.ar These techniques offer superior resolution and sensitivity, enabling the detection and identification of impurities at parts-per-billion (ppb) levels.

Another area of development is the use of hyphenated techniques, such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which can provide detailed structural information about unknown impurities directly from the chromatographic separation. conicet.gov.ar This can be particularly valuable for the unambiguous identification of novel or unexpected impurities that may arise from new synthetic routes or degradation pathways.

For in-process monitoring, the development of fiber-optic probes based on spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy holds significant promise. These probes can be inserted directly into a reaction vessel to provide real-time data on the concentration of reactants, products, and impurities, allowing for dynamic control of the manufacturing process.

The following table summarizes potential future analytical techniques and their advantages:

Analytical TechniquePotential Advantages for this compound Analysis
UHPLC-TOF/Orbitrap MSHigher resolution, increased sensitivity for trace-level detection, accurate mass measurements for impurity identification. conicet.gov.ar
LC-NMRUnambiguous structural elucidation of unknown impurities without the need for isolation. conicet.gov.ar
Raman/NIR SpectroscopyReal-time, in-process monitoring of chemical reactions, non-destructive analysis.
Capillary Electrophoresis (CE)High separation efficiency, minimal sample and solvent consumption, suitable for charged analytes.

Deeper Mechanistic Understanding of Impurity Formation through Advanced Kinetic Studies

A thorough understanding of how impurities like this compound are formed is essential for developing strategies to control their levels in the final product. ijper.org Future research will delve deeper into the mechanisms of impurity formation through advanced kinetic and computational studies.

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, pH) to elucidate the reaction mechanism. nih.gov By studying the kinetics of dipyridamole synthesis and degradation, researchers can identify the key steps that lead to the formation of specific impurities. This knowledge can then be used to optimize reaction conditions to minimize their formation. google.com For example, understanding the rate at which an intermediate reacts to form an impurity versus the desired product can guide the choice of reaction time and temperature.

Computational chemistry, including Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and the stability of intermediates and transition states. These theoretical studies can complement experimental kinetic data to build a comprehensive model of the reaction mechanism. This can be particularly useful for identifying potential, yet-to-be-observed, impurities and for understanding the factors that favor their formation.

Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, humidity, and extreme pH, will continue to be a valuable tool for identifying potential degradation products. ijper.org The structural elucidation of these degradation products using advanced analytical techniques will provide crucial information about the degradation pathways and the intrinsic stability of the molecule.

Exploration of this compound as a Scaffold or Intermediate for Novel Chemical Syntheses

While this compound may be considered an impurity in the synthesis of dipyridamole, its core structure, the pyrimido[5,4-d]pyrimidine ring system, is a privileged scaffold in medicinal chemistry. rsc.orgmdpi.com This heterocyclic system is found in numerous biologically active compounds, and future research could explore the potential of this compound as a starting material or intermediate for the synthesis of novel molecules with therapeutic potential.

The functional groups present on the this compound molecule could be chemically modified to create a library of new compounds. For example, the piperidine (B6355638) rings could be replaced with other cyclic amines to explore the structure-activity relationship (SAR) for a particular biological target. nih.govresearchgate.net The hydroxyl groups of the diethanolamine (B148213) side chains could also be functionalized to introduce new properties, such as improved solubility or metabolic stability. mdpi.com

The pyrimido[5,4-d]pyrimidine scaffold itself can be a template for the design of inhibitors for various enzymes, such as kinases or phosphodiesterases. nih.govnih.govnih.gov By using this compound as a starting point, chemists could potentially develop more potent and selective drug candidates. This approach, known as scaffold hopping, involves modifying a known active scaffold to create novel chemical entities with improved properties. nih.gov

The exploration of this compound in this context could turn an "impurity" into a valuable building block for the discovery of new medicines. This aligns with the principles of atom economy and chemical innovation, where byproducts of one reaction can become the starting materials for another.

Q & A

Q. What are the primary mechanisms of action of dipyridamole in neurological and inflammatory models?

Dipyridamole inhibits adenosine transporters and phosphodiesterases (PDE-5), elevating extracellular adenosine and intracellular cAMP/cGMP levels, which modulate immune and vascular responses . In neuroinflammatory models, it suppresses microglial activation by reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines via Toll-like receptor (TLR) pathway modulation . Methodologically, validate these mechanisms using:

  • In vitro assays (e.g., adenosine uptake inhibition in microglial cultures ).
  • Cyclic nucleotide quantification via ELISA or LC-MS.
  • TLR agonist-stimulated cytokine profiling.

Q. How to design in vitro experiments to assess dipyridamole’s anti-inflammatory effects on microglia?

  • Cell models : Use human microglial cell lines or primary cultures stimulated with lipopolysaccharide (LPS) or IFN-γ to mimic neuroinflammation .
  • Dosage : Test a range (e.g., 1–100 µM) based on prior pharmacokinetic data .
  • Outcome measures : Quantify cytokines (via multiplex ELISA), microglial morphology changes (immunofluorescence), and phagocytic activity .
  • Controls : Include PDE-5 inhibitors (e.g., sildenafil) to isolate dipyridamole-specific effects.

Q. What animal models are suitable for studying dipyridamole in neuroinflammatory diseases like multiple sclerosis (MS)?

  • Experimental autoimmune encephalomyelitis (EAE) : Induce in mice via myelin oligodendrocyte glycoprotein (MOG) immunization. Administer dipyridamole intraperitoneally (10–50 mg/kg/day) and monitor clinical severity scores, microglial activation (Iba1 staining), and cytokine levels in cerebrospinal fluid .
  • Acute encephalomyelitis models : Assess blood-brain barrier integrity via Evans blue extravasation .

Advanced Research Questions

Q. How to resolve contradictions in dipyridamole’s efficacy across different neuroinflammatory models?

Discrepancies may arise from variations in dosage, administration routes, or model-specific pathology. For example:

  • In EAE models, dipyridamole reduced clinical severity by 40–60% , but efficacy may diminish in chronic models due to compensatory pathways.
  • Methodological solutions :
  • Conduct dose-response studies across models.
  • Use transcriptomics (RNA-seq) to identify differential gene regulation in responsive vs. non-responsive models.
  • Apply meta-analysis frameworks (e.g., PICO) to compare outcomes across studies .

Q. How to optimize dipyridamole combination therapies for enhanced anti-cancer effects?

In triple-negative breast cancer models, dipyridamole reduced tumor-associated macrophages (TAMs) by 47.5% and primary tumor size by 67.5% . To design combination studies:

  • Synergy testing : Pair with immune checkpoint inhibitors (e.g., anti-PD1) and quantify CD8+ T-cell infiltration.
  • Mechanistic overlap : Assess adenosine receptor (A2A) blockade to counteract immunosuppressive microenvironments .
  • Data analysis : Use Chou-Talalay synergy indices to evaluate additive vs. synergistic effects.

Q. How to address limitations in observational studies on dipyridamole’s renoprotective effects in chronic kidney disease (CKD)?

Observational studies face confounding variables (e.g., comorbidities, concurrent medications). In CKD stage 5 patients, dipyridamole monotherapy reduced mortality risk by 9% . Improve rigor via:

  • Propensity score matching : Balance covariates like age, baseline GFR, and comorbidities .
  • Sensitivity analyses : Exclude patients with RAAS inhibitor use to isolate dipyridamole’s effects.
  • Triangulation : Validate findings with in vitro renal tubular cell models under hyperglycemic stress.

Methodological Considerations

Q. How to ensure reproducibility in dipyridamole studies?

  • Document experimental variables : Report batch-specific drug purity, solvent (e.g., DMSO concentration), and administration routes.
  • Data transparency : Share raw flow cytometry data (FCS files) and analysis gates via repositories like FlowRepository .
  • Pre-registration : Publish protocols on platforms like ClinicalTrials.gov for clinical studies .

Q. What statistical approaches are suitable for analyzing dipyridamole’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Longitudinal data : Use mixed-effects models for repeated clinical measurements in animal studies .
  • Power analysis : Calculate sample sizes via G*Power to detect ≥30% effect sizes (α=0.05, β=0.8).

Data Contradiction Analysis

Q. Why do some studies report minimal cardiovascular benefits of dipyridamole despite its antiplatelet mechanisms?

Recent guidelines discourage dipyridamole monotherapy for cardiovascular disease due to inferior outcomes compared to aspirin or clopidogrel . Contradictions arise from:

  • Population heterogeneity : Subgroup effects in stroke vs. coronary artery disease patients.
  • Biomarker discordance : Platelet inhibition (VerifyNow assays) may not correlate with clinical endpoints.
  • Solution : Conduct patient-stratified RCTs with biomarker-guided dosing .

Tables for Key Findings

Study Focus Model Key Outcome Reference
NeuroinflammationEAE mice40–60% reduction in clinical severity
Triple-negative breast cancerMouse xenografts67.5% primary tumor reduction
CKD mortalityStage 5 ND patients9% lower mortality risk with dipyridamole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.